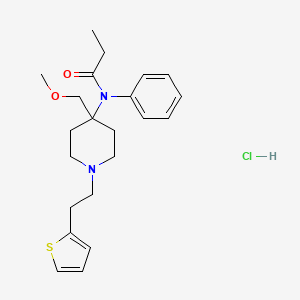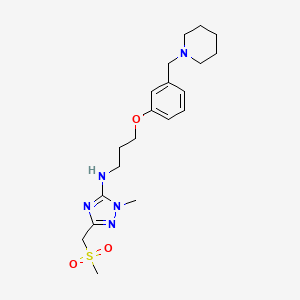
Tenidap
Vue d'ensemble
Description
Tenidap is a member of indoles, a member of ureas, a member of thiophenes and an organochlorine compound. It has a role as a non-steroidal anti-inflammatory drug and an EC 1.14.99.1 (prostaglandin-endoperoxide synthase) inhibitor.
Applications De Recherche Scientifique
Médicament anti-rhumatismal
Le Tenidap est un nouveau médicament anti-rhumatismal qui combine la modulation des cytokines avec l'inhibition de la cyclo-oxygénase . Il a été utilisé dans le traitement de patients atteints de polyarthrite rhumatoïde active . Après 24 semaines de traitement, l'amélioration avec le this compound était significativement supérieure à celle avec le diclofénac pour les cinq principaux paramètres d'efficacité .
Modulateur des cytokines
Le this compound est un modulateur des cytokines et réduit la production de certaines cytokines pro-inflammatoires, notamment les interleukines-1 et -6 et le facteur de nécrose tumorale-α . Cette propriété en fait un candidat potentiel pour le traitement des maladies caractérisées par une surproduction de ces cytokines.
Agent anti-inflammatoire
Le this compound a montré des propriétés anti-inflammatoires . Il a inhibé l'œdème de la patte induit par la carragénine chez les rats, indiquant son utilisation potentielle dans le traitement de l'inflammation .
Activité analgésique
En plus de ses propriétés anti-inflammatoires, le this compound présente également une activité analgésique . Il a montré une activité antinociceptive dans les tests de constriction abdominale à l'acide acétique chez le rat et au phénylbenzoquinone chez la souris .
Propriétés anti-arthritiques modificatrices de la maladie
Le this compound possède des propriétés cliniques caractéristiques d'un médicament modificateur de la maladie combiné à une activité anti-inflammatoire et analgésique aiguë . Il a inhibé le développement de la polyarthrite induite par l'adjuvant chez les rats .
Inhibiteur de la cyclo-oxygénase
Le this compound s'est avéré inhiber la cyclo-oxygénase (COX), une enzyme impliquée dans la production de prostaglandines qui jouent un rôle clé dans l'inflammation . Cette activité inhibitrice de la COX contribue à ses propriétés anti-inflammatoires et analgésiques .
Mécanisme D'action
Target of Action
Tenidap is primarily targeted at Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) . These enzymes play a crucial role in the inflammatory response. COX is involved in the production of prostaglandins, which are lipid compounds that have diverse roles in the body, including mediating inflammation. 5-LOX is involved in the synthesis of leukotrienes, which are inflammatory mediators .
Mode of Action
This compound acts as an inhibitor of both COX and 5-LOX . By inhibiting these enzymes, this compound reduces the production of pro-inflammatory mediators such as prostaglandins and leukotrienes . This dual inhibition is unique and distinguishes this compound from other anti-inflammatory drugs that typically target either COX or 5-LOX .
Biochemical Pathways
The primary biochemical pathways affected by this compound are the arachidonic acid pathway and the leukotriene pathway . By inhibiting COX, this compound reduces the conversion of arachidonic acid to prostaglandins. Similarly, by inhibiting 5-LOX, it reduces the conversion of arachidonic acid to leukotrienes . The downstream effect of this is a reduction in inflammation and pain.
Pharmacokinetics
The pharmacokinetics of this compound can be described by a bi-exponential model with zero-order absorption . Significant covariate-parameter relationships were identified between smoking and clearance (CL), and between gender and volume of distribution at steady state (Vss) and CL .
Result of Action
The molecular and cellular effects of this compound’s action include a significant reduction in the levels of pro-inflammatory mediators such as prostaglandins and leukotrienes . This leads to a decrease in inflammation and pain. In clinical studies of rheumatoid arthritis patients, this compound has been shown to be effective in reducing symptoms and improving disease control parameters .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of other drugs or food can affect the pharmacokinetics of this compound . Additionally, factors such as the patient’s age, sex, and smoking status can also influence the pharmacokinetics and efficacy of this compound .
Analyse Biochimique
Biochemical Properties
Tenidap plays a significant role in biochemical reactions. It is a cytokine modulator and reduces the production of certain proinflammatory cytokines, including interleukins-1 and -6 and tumor necrosis factor-α . It also inhibits cyclo-oxygenase, decreasing the production of proinflammatory arachidonic acid derivatives .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cytokine production and cyclo-oxygenase activity, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. By modulating cytokine production and inhibiting cyclo-oxygenase, this compound exerts its effects at the molecular level .
Propriétés
IUPAC Name |
5-chloro-2-hydroxy-3-(thiophene-2-carbonyl)indole-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O3S/c15-7-3-4-9-8(6-7)11(13(19)17(9)14(16)20)12(18)10-2-1-5-21-10/h1-6,19H,(H2,16,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZSFDUMVCVVWKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)C2=C(N(C3=C2C=C(C=C3)Cl)C(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9046104 | |
| Record name | Tenidap | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120210-48-2 | |
| Record name | Tenidap [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120210482 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tenidap | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13481 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tenidap | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TENIDAP | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9K7CJ74ONH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















